- Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans, Organic Letters, 2018, 20(11), 3310-3313

Cas no 93701-32-7 (2,6-Dibromobenzyl Bromide)

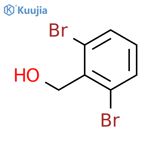

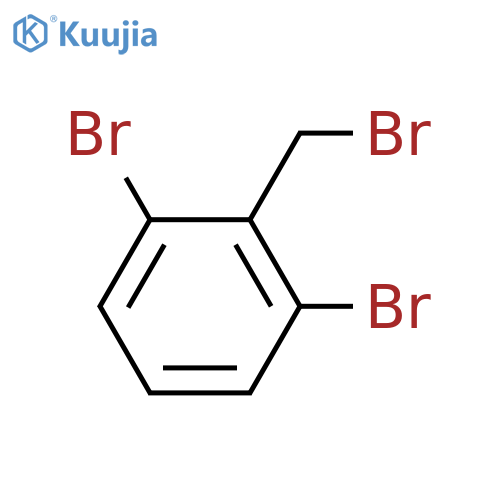

2,6-Dibromobenzyl Bromide structure

상품 이름:2,6-Dibromobenzyl Bromide

2,6-Dibromobenzyl Bromide 화학적 및 물리적 성질

이름 및 식별자

-

- 1,3-Dibromo-2-(bromomethyl)benzene

- 2,6-dibromobenzyl bromide

- 1,3-Dibromo-2-(bromomethyl)benzene (ACI)

- AB89807

- DB-363083

- SCHEMBL173876

- DTXSID70538840

- 1,3-dibromo-2-bromomethylbenzene

- QFXJJFWSOLXOSE-UHFFFAOYSA-N

- EN300-1266476

- MFCD13185505

- DTXCID30489627

- AS-44060

- 93701-32-7

- AKOS015966672

- 1,3-Dibromo-2-bromomethyl-benzene

- 2,6-Dibromobenzyl Bromide

-

- MDL: MFCD13185505

- 인치: 1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2

- InChIKey: QFXJJFWSOLXOSE-UHFFFAOYSA-N

- 미소: BrC1C(CBr)=C(Br)C=CC=1

계산된 속성

- 정밀분자량: 327.79209g/mol

- 동위원소 질량: 325.79414g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 1

- 복잡도: 95

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 3.9

- 토폴로지 분자 극성 표면적: 0Ų

실험적 성질

- 밀도: 2.173

- 비등점: 306.3°C at 760 mmHg

- 플래시 포인트: 136.5°C

- 굴절률: 1.636

2,6-Dibromobenzyl Bromide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | D937010-1000mg |

2,6-Dibromobenzyl Bromide |

93701-32-7 | 1g |

$563.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D251023-20g |

1,3-Dibromo-2-(bromomethyl)benzene |

93701-32-7 | 95% | 20g |

$395 | 2024-08-03 | |

| Advanced ChemBlocks | O32629-1G |

1,3-Dibromo-2-(bromomethyl)benzene |

93701-32-7 | 95% | 1G |

$550 | 2023-09-15 | |

| Enamine | EN300-1266476-250mg |

1,3-dibromo-2-(bromomethyl)benzene |

93701-32-7 | 95.0% | 250mg |

$234.0 | 2023-10-02 | |

| Aaron | AR006FC3-1g |

1,3-Dibromo-2-(bromomethyl)benzene |

93701-32-7 | 97% | 1g |

$23.00 | 2025-01-23 | |

| Aaron | AR006FC3-10g |

1,3-Dibromo-2-(bromomethyl)benzene |

93701-32-7 | 97% | 10g |

$233.00 | 2023-12-13 | |

| abcr | AB575156-250mg |

1,3-Dibromo-2-(bromomethyl)benzene; . |

93701-32-7 | 250mg |

€330.70 | 2024-04-15 | ||

| 1PlusChem | 1P006F3R-25g |

1,3-Dibromo-2-(bromomethyl)benzene |

93701-32-7 | 95% | 25g |

$837.00 | 2025-02-21 | |

| Enamine | EN300-1266476-0.05g |

1,3-dibromo-2-(bromomethyl)benzene |

93701-32-7 | 95% | 0.05g |

$110.0 | 2023-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1767207-25g |

1,3-Dibromo-2-(bromomethyl)benzene |

93701-32-7 | 98% | 25g |

¥9103.00 | 2024-04-24 |

2,6-Dibromobenzyl Bromide 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt

참조

합성회로 2

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 4 h, reflux

참조

- 6-Arylpyrido[2,3-d]pyrimidines as novel ATP-competitive inhibitors of bacterial -alanine:-alanine ligase, PLoS One, 2012, 7(8),

합성회로 3

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 16 h, 85 °C; 85 °C → rt

참조

- Benzodiazepinone compounds as ATPase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

합성회로 4

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; overnight, rt

참조

- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,

합성회로 5

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt

참조

- Heterocyclic compounds and compositions for treating CNS disorders and their preparation, World Intellectual Property Organization, , ,

합성회로 6

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 14 h, reflux

참조

- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613

합성회로 7

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C; 14 h, reflux

참조

- Preparation of pyridazinones as Btk kinase inhibitors for treating immune disorders, cancer, inflammation, and other diseases, World Intellectual Property Organization, , ,

합성회로 8

반응 조건

1.1 Reagents: Hydrogen bromide Solvents: Dichloromethane , Water ; rt → reflux

1.2 Reagents: Hydrogen peroxide Solvents: Water ; reflux; 10 h, reflux

1.2 Reagents: Hydrogen peroxide Solvents: Water ; reflux; 10 h, reflux

참조

- Method for preparing 2,6-dibromobenzyl bromide from 2,6-dibromotoluene, China, , ,

합성회로 9

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 14 h, rt → 80 °C

참조

- Preparation of fused aza-heterocyclic compounds as RIPK1 inhibitor for inhibiting programmed cell necrosis, World Intellectual Property Organization, , ,

합성회로 10

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, 80 °C

참조

- Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof, World Intellectual Property Organization, , ,

합성회로 11

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 80 °C; 14 h, reflux

참조

- Preparation of pyridinones and pyrazinones as Btk kinase inhibitors for treating inflammation, immunological disorders, cancer, and other diseases, World Intellectual Property Organization, , ,

합성회로 12

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; reflux

참조

- An efficient one-pot synthesis of novel 4-aryl-1-methyloxindoles, Tetrahedron Letters, 2006, 47(26), 4361-4364

합성회로 13

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Acetonitrile ; 80 °C

참조

- tBuOK-Promoted Cyclization of Imines with Aryl Halides, Organic Letters, 2020, 22(11), 4553-4556

합성회로 14

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C; 14 h, reflux

참조

- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,

합성회로 15

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile ; rt → 85 °C; 3 h, reflux

참조

- Diamine monomers for intrinsic high-dielectric low-loss polyimides, China, , ,

합성회로 16

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride

참조

- Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2222-2226

합성회로 17

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 16 h, 85 °C; 85 °C → rt

참조

- Preparation of benzodiazepinone compounds useful in the treatment of skin conditions, United States, , ,

합성회로 18

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 16 h, 80 °C

참조

- Heteroaryl-substituted pyrazinobenzoxazines and related compounds as KRas G12C inhibitors and their preparation, World Intellectual Property Organization, , ,

합성회로 19

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 24 h, rt → reflux

참조

- Indazoles and azaindazoles as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,

2,6-Dibromobenzyl Bromide Raw materials

2,6-Dibromobenzyl Bromide Preparation Products

2,6-Dibromobenzyl Bromide 관련 문헌

-

Zhengong Meng,Guijun Li,Hon-Fai Wong,Sheung-Mei Ng,Sze-Chun Yiu,Cheuk-Lam Ho,Chi-Wah Leung,Ian Manners,Wai-Yeung Wong Nanoscale 2017 9 731

93701-32-7 (2,6-Dibromobenzyl Bromide) 관련 제품

- 901021-59-8(8-ethoxy-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)

- 2140966-12-5(3-amino-4-cyclobutyl-3-methylbutanamide)

- 15889-95-9(Methyl 3-Hydroxyheptanoate)

- 1803580-67-7(3-phenyl-2-azaspiro[3.3]heptane)

- 83663-39-2(3-bromo-4-ethylthiophene)

- 1139238-49-5((4-methoxyphenyl)(pyrrolidin-2-yl)methanol)

- 1105232-71-0(3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole)

- 1076-94-4(2,4-Pyrimidinediamine,N2,N2,N4,N4-tetramethyl-)

- 921850-52-4(5-(oxolan-2-yl)methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2470278-95-4((2R)-1,1-difluoro-4-methylpentan-2-amine hydrochloride)

추천 공급업체

Amadis Chemical Company Limited

(CAS:93701-32-7)2,6-Dibromobenzyl Bromide

순결:99%/99%

재다:10g/25g

가격 ($):234.0/469.0